1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea
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Overview
Description
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring with a dioxido group and a diphenylurea moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the dioxido group and the diphenylurea moiety. Common synthetic routes include:
Acylation and Michael Addition Reactions: These reactions are often used to introduce the necessary functional groups onto the thiophene ring.
Phase Transfer Conditions: Utilizing bases or phase transfer catalysts to facilitate the reaction.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxido group into other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: Depending on the reaction conditions, the major products can include various substituted thiophenes, reduced thiophenes, and functionalized diphenylureas.
Scientific Research Applications
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)16-11-12-23(21,22)13-16/h1-12,16H,13H2,(H,18,20) |
InChI Key |
MKNXGJXJJVEJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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